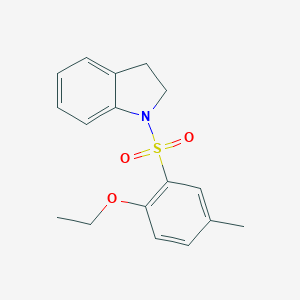

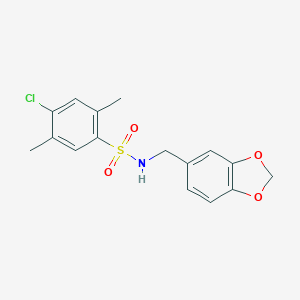

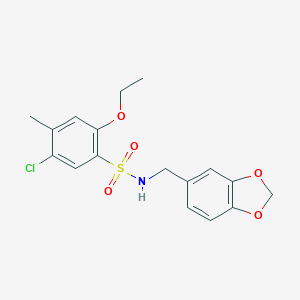

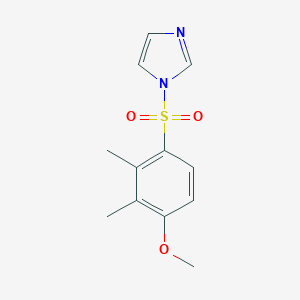

N-(3,5-dimethylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3,5-dimethylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide, also known as DASB, is a radioligand that is used in scientific research to study the serotonin transporter (SERT) in the brain. The SERT is responsible for the reuptake of serotonin, a neurotransmitter that is involved in mood regulation, and is the target of many antidepressant drugs. DASB is a useful tool for studying the SERT because it binds specifically to the transporter, allowing researchers to track its activity in vivo.

Mechanism of Action

N-(3,5-dimethylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide binds specifically to the SERT, which is located on the surface of neurons in the brain. When serotonin is released into the synapse, the SERT reuptakes it back into the neuron, terminating its action. By binding to the SERT, N-(3,5-dimethylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide can be used to measure the activity of the transporter in vivo. This allows researchers to study the regulation of serotonin signaling and the effects of antidepressant drugs on the SERT.

Biochemical and Physiological Effects:

N-(3,5-dimethylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide has no known biochemical or physiological effects in humans. It is used solely as a research tool to study the SERT in vivo. However, it is important to note that N-(3,5-dimethylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide is a radioligand and should be handled with care by trained professionals.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,5-dimethylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide in lab experiments is its specificity for the SERT. This allows researchers to track the activity of the transporter in vivo with high accuracy. Additionally, N-(3,5-dimethylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide is a well-established tool in the field of neuroscience, with many studies using it to investigate the SERT in various contexts. However, one limitation of using N-(3,5-dimethylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide is its cost and availability. The synthesis of N-(3,5-dimethylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide is a complex process that requires specialized equipment and expertise, which can make it difficult to obtain in large quantities.

Future Directions

There are many future directions for research using N-(3,5-dimethylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide. One area of interest is the role of the SERT in mood disorders such as depression and anxiety. By studying the activity of the SERT in vivo, researchers can gain insights into the underlying mechanisms of these disorders and develop new treatments. Additionally, N-(3,5-dimethylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide can be used to study the effects of other drugs on the SERT, such as psychostimulants and hallucinogens. Overall, N-(3,5-dimethylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide is a valuable tool for studying the SERT in vivo and has many potential applications in the field of neuroscience.

Synthesis Methods

N-(3,5-dimethylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide can be synthesized using a multi-step process that involves several chemical reactions. The starting material is 3,5-dimethylphenylamine, which is reacted with ethyl chloroformate to form the ethyl carbamate. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride to form the final product, N-(3,5-dimethylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide. The synthesis of N-(3,5-dimethylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide is a complex process that requires careful attention to detail and expertise in organic chemistry.

Scientific Research Applications

N-(3,5-dimethylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide is used extensively in scientific research to study the SERT in vivo. It is typically labeled with a radioactive isotope, such as carbon-11 or fluorine-18, which allows researchers to track its distribution in the brain using positron emission tomography (PET). By measuring the binding of N-(3,5-dimethylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide to the SERT, researchers can gain insights into the regulation of serotonin signaling in the brain and the mechanisms of action of antidepressant drugs.

properties

Product Name |

N-(3,5-dimethylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide |

|---|---|

Molecular Formula |

C16H18FNO3S |

Molecular Weight |

323.4 g/mol |

IUPAC Name |

N-(3,5-dimethylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide |

InChI |

InChI=1S/C16H18FNO3S/c1-4-21-16-10-14(5-6-15(16)17)22(19,20)18-13-8-11(2)7-12(3)9-13/h5-10,18H,4H2,1-3H3 |

InChI Key |

OKPXYPBURDHEJN-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)C)C)F |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)C)C)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

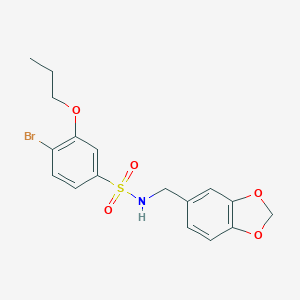

![Ethyl 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288305.png)

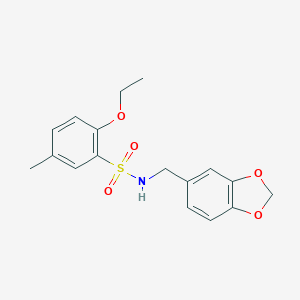

![Ethyl 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288306.png)